molecular formula C12H11NO3 B13677389 Ethyl 7-hydroxyisoquinoline-3-carboxylate

Ethyl 7-hydroxyisoquinoline-3-carboxylate

Cat. No.: B13677389
M. Wt: 217.22 g/mol
InChI Key: IAJKMIZDPVXPHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxyisoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxoisoquinoline-3-carboxylate, while reduction of the ester group can produce 7-hydroxyisoquinoline-3-methanol .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 7-hydroxyisoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11-6-8-3-4-10(14)5-9(8)7-13-11/h3-7,14H,2H2,1H3

InChI Key

IAJKMIZDPVXPHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)O

Origin of Product

United States

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